Biotin-PEG8-Me-Tet

Hydrophilicity Lipophilicity Aqueous Solubility

Biotin-PEG8-Me-Tet (CAS 2143958-82-9) resolves steric hindrance and high background in biotin-streptavidin pull-downs. The PEG8 spacer provides optimal reach for labeling large protein complexes without disrupting subunit interactions. - 8-unit PEG spacer (MW 851.0 g/mol) ensures superior streptavidin capture efficiency versus shorter PEGn (n=3,4) variants - XLogP3 of -1.6 and TPSA of 250 Ų deliver high hydrophilicity, reducing nonspecific hydrophobic binding in ELISA and SPR assays - Methyltetrazine group enables rapid, bioorthogonal IEDDA click chemistry with TCO-modified targets Supplied at ≥95% purity. For research use only.

Molecular Formula C39H62N8O11S
Molecular Weight 851.0 g/mol
Cat. No. B12380793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG8-Me-Tet
Molecular FormulaC39H62N8O11S
Molecular Weight851.0 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1
InChIKeyBXXSLZRASXXZIW-YSJNHPSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG8-Me-Tet: A PEG8-Based Biotinylation Reagent with Methyltetrazine for Bioorthogonal Click Chemistry


Biotin-PEG8-Me-Tet (CAS: 2143958-82-9) is a bioconjugate composed of a biotin moiety, an 8-unit polyethylene glycol (PEG8) spacer, and a methyltetrazine (Me-Tet) group . With a molecular weight of 851.0 g/mol and a purity typically ≥95%, it is designed as a multifunctional labeling and conjugation tool [1]. The PEG8 spacer enhances hydrophilicity and reduces steric hindrance, while the methyltetrazine group enables rapid, bioorthogonal inverse electron-demand Diels–Alder (IEDDA) reactions with trans-cyclooctene (TCO)-containing molecules .

Why Biotin-PEG8-Me-Tet Cannot Be Simply Replaced by Other PEGn-Me-Tet or Biotin Linker Analogs


Generic substitution of Biotin-PEG8-Me-Tet with shorter PEGn-Me-Tet variants (e.g., n=3, 4) or other biotin linkers fails due to quantifiable differences in physicochemical properties that directly impact experimental outcomes. The PEG8 spacer confers a specific end-to-end distance, flexibility, and hydrophilicity that shorter chains cannot replicate [1]. For instance, the computed XLogP3 value of -1.6 for Biotin-PEG8-Me-Tet indicates significantly higher hydrophilicity compared to shorter PEG variants, affecting solubility and non-specific binding in aqueous biological systems [2]. Furthermore, the 8-unit PEG length provides an optimal balance between reach and conformational entropy in ternary complex formation, a factor that directly influences assay sensitivity and reproducibility [3].

Quantitative Differentiation Evidence: Biotin-PEG8-Me-Tet vs. Biotin-PEG4-Me-Tet and Biotin-PEG3-Me-Tet


Enhanced Hydrophilicity of Biotin-PEG8-Me-Tet: A 2.2-Unit Reduction in XLogP3 vs. Biotin-PEG4-Me-Tet

Biotin-PEG8-Me-Tet demonstrates significantly greater hydrophilicity than its PEG4 counterpart, as reflected in their computed partition coefficients. This is critical for minimizing non-specific hydrophobic interactions and ensuring adequate solubility in aqueous assay buffers [1].

Hydrophilicity Lipophilicity Aqueous Solubility Non-specific Binding

Increased Topological Polar Surface Area (TPSA) of Biotin-PEG8-Me-Tet vs. Biotin-PEG3-Me-Tet

The topological polar surface area (TPSA) is a key determinant of a molecule's ability to permeate cell membranes. Biotin-PEG8-Me-Tet has a TPSA of 250 Ų, which is substantially higher than that of Biotin-PEG3-Me-Tet [1][2].

Membrane Permeability Polar Surface Area Bioavailability

Increased Rotatable Bond Count (Flexibility) of Biotin-PEG8-Me-Tet vs. Biotin-PEG3-Me-Tet

The number of rotatable bonds is a measure of a molecule's flexibility. Biotin-PEG8-Me-Tet, with 35 rotatable bonds, offers significantly greater conformational freedom than Biotin-PEG3-Me-Tet, which has only 20 [1]. This difference is a direct result of the extended PEG8 chain.

Molecular Flexibility Conformational Entropy Linker Optimization

Higher Molecular Weight of Biotin-PEG8-Me-Tet (851.0 g/mol) vs. Biotin-PEG4-Me-Tet (674.8 g/mol)

The larger size and mass of Biotin-PEG8-Me-Tet compared to its shorter-chain analogs directly impacts its hydrodynamic radius and steric properties in solution. This can be a critical factor in size-exclusion chromatography and in applications where the linker's physical footprint matters .

Molecular Weight Hydrodynamic Radius Steric Bulk

High-Value Application Scenarios for Biotin-PEG8-Me-Tet Based on Its Differential Properties


Reducing Steric Hindrance in Streptavidin Pull-Down Assays of Large Protein Complexes

The extended PEG8 spacer of Biotin-PEG8-Me-Tet (35 rotatable bonds, MW 851 g/mol) provides the necessary reach and flexibility to biotinylate large protein complexes without interfering with subunit interactions. This minimizes steric hindrance during streptavidin capture, leading to more efficient and complete pull-downs compared to shorter PEGn variants (e.g., n=3, 4) [1].

Enhancing Solubility and Reducing Non-Specific Binding in Aqueous Biochemical Assays

The high hydrophilicity of Biotin-PEG8-Me-Tet, as indicated by its XLogP3 of -1.6 and TPSA of 250 Ų, makes it the preferred choice for labeling proteins or nucleic acids used in assays where non-specific hydrophobic interactions with surfaces or other molecules are a concern. This property is particularly valuable in ELISA, SPR, and fluorescence-based assays where background signal reduction is critical [2].

Targeted Protein Degradation (PROTAC) Linker Optimization for Ternary Complex Formation

In PROTAC development, linker length is a critical variable for optimizing ternary complex formation and subsequent ubiquitination. The PEG8 length, identified as one of the 'gold standard' linkers [3], provides a balance of reach and flexibility that can be systematically explored. Biotin-PEG8-Me-Tet serves as a valuable tool compound for constructing biotinylated PROTAC probes to assess target engagement, cellular permeability, and ternary complex dynamics, leveraging the quantitative differences in flexibility and length compared to PEG4 or PEG6 analogs [3].

Bioorthogonal Labeling for Live-Cell Imaging with Minimized Membrane Permeability

The large TPSA of 250 Ų for Biotin-PEG8-Me-Tet predicts low passive membrane permeability. This makes it an ideal reagent for labeling cell-surface proteins via tetrazine-TCO click chemistry, ensuring that the biotin tag remains extracellular. This minimizes background from intracellular labeling and simplifies live-cell imaging and flow cytometry workflows [1][2].

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